5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione
CAS No.: 1042966-72-2
Cat. No.: VC21382512
Molecular Formula: C19H13ClFN3O4S
Molecular Weight: 433.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042966-72-2 |
|---|---|
| Molecular Formula | C19H13ClFN3O4S |
| Molecular Weight | 433.8g/mol |
| IUPAC Name | 5-(3-chloro-4-fluoroanilino)-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C19H13ClFN3O4S/c20-13-9-10(5-6-14(13)21)22-15-18(27)24(19(28)29-15)8-7-23-16(25)11-3-1-2-4-12(11)17(23)26/h1-6,9,15,22H,7-8H2 |
| Standard InChI Key | DUBYMYPWYCNCQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Chemical Properties and Structural Characterization
Structural Features
5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione incorporates several key structural elements: a thiazolidine-2,4-dione core, a halogenated aniline moiety, and a phthalimide group connected through an ethyl linker. The 3-chloro-4-fluorophenyl group attached at position 5 via an amino linkage introduces halogen atoms that can enhance binding interactions with biological targets and improve the compound's pharmacokinetic properties. The phthalimide group at position 3 may contribute to specific receptor interactions or provide metabolic stability.
Physical and Chemical Properties
The key physical and chemical properties of 5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1042966-72-2 |
| Molecular Formula | C19H13ClFN3O4S |
| Molecular Weight | 433.8 g/mol |
| IUPAC Name | 5-(3-chloro-4-fluoroanilino)-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione |
| Physical Appearance | Not specified in available data |
| Standard InChI | InChI=1S/C19H13ClFN3O4S/c20-13-9-10(5-6-14(13)21)22-15-18(27)24(19(28)29-15)8-7-23-16(25)11-3-1-2-4-12(11)17(23)26/h1-6,9,15,22H,7-8H2 |
| Standard InChIKey | DUBYMYPWYCNCQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC(=C(C=C4)F)Cl |
Synthesis Methodologies
Green Chemistry Approaches
Recent advances in the synthesis of thiazolidine-2,4-dione derivatives have focused on green chemistry approaches using deep eutectic solvents. These environmentally friendly solvents serve dual roles as both catalysts and reaction media, offering several advantages:
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Improved reaction yields
-
Reduced generation of harmful byproducts
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Minimized environmental impact
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Enhanced reaction efficiency
The deep eutectic solvents facilitate the formation of the thiazolidine-2,4-dione scaffold and subsequent modifications at positions 3 and 5, which would be essential steps in synthesizing 5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione.
Experimental Data and Research Findings
Comparative Analysis
The efficacy of 5-((3-Chloro-4-fluorophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione relative to other thiazolidine-2,4-dione derivatives depends on its specific structural features. Based on general trends observed with thiazolidine-2,4-dione derivatives, Table 2 presents a comparative framework for evaluating its potential activities:
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